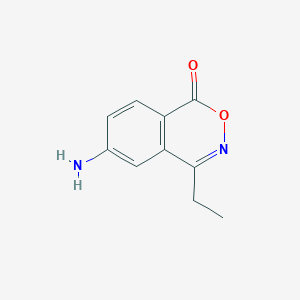

6-Amino-4-ethyl-2,3-benzoxazin-1-one

Description

Properties

Molecular Formula |

C10H10N2O2 |

|---|---|

Molecular Weight |

190.20 g/mol |

IUPAC Name |

6-amino-4-ethyl-2,3-benzoxazin-1-one |

InChI |

InChI=1S/C10H10N2O2/c1-2-9-8-5-6(11)3-4-7(8)10(13)14-12-9/h3-5H,2,11H2,1H3 |

InChI Key |

NANVMAQMQLZFGG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NOC(=O)C2=C1C=C(C=C2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The following table compares 6-Amino-4-ethyl-2,3-benzoxazin-1-one with the structurally related compound from :

| Property | This compound | 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine |

|---|---|---|

| Core Structure | Benzoxazinone (1-oxa-2-azabicyclic system) | Benzodioxin (1,4-dioxane fused with benzene) + pyridine |

| Substituents | 6-Amino, 4-ethyl | 5-Benzodioxin, 2-methoxy-pyridin-3-amine, dimethylaminomethyl-phenyl |

| Molecular Formula | Not explicitly provided in evidence | C₂₃H₂₅N₃O₃ |

| Molecular Weight | Not explicitly provided in evidence | 391.46 g/mol |

| Potential Applications | Hypothesized: Drug intermediates, agrochemicals | Research use (non-medical) |

Research Findings and Implications

Substituent Effects: The ethyl group at position 4 may improve lipophilicity, whereas the amino group at position 6 could facilitate hydrogen bonding—a critical feature absent in the compound, which relies on methoxy and dimethylamino groups for solubility and electronic effects .

Synthetic Utility: Benzoxazinones are often synthesized via cyclization reactions, while the compound’s complex structure (e.g., benzodioxin and pyridine motifs) likely requires multi-step coupling strategies, increasing synthetic complexity .

Methodological Considerations

Crystallographic studies of benzoxazinone derivatives frequently employ programs like SHELXL for structural refinement, as noted in .

Preparation Methods

Cyclization of 4-Ethyl Anthranilic Acid

A cornerstone approach involves the use of 4-ethyl anthranilic acid as a precursor. Reacting this compound with triethyl orthoacetate in toluene at 110°C for 24 hours facilitates cyclization to form the benzoxazinone core. The reaction proceeds via an iminium intermediate, with the ethyl group at position 4 stabilizing the transition state through steric and electronic effects. Yield optimization studies demonstrate that electron-donating substituents on the anthranilic acid enhance cyclization efficiency, achieving yields of 82–88%.

Nitration and Reduction Sequences

Introducing the amino group at position 6 typically involves nitration followed by catalytic hydrogenation. For example, nitration of 4-ethyl-2,3-benzoxazin-1-one using fuming nitric acid at 0°C selectively installs a nitro group at position 6. Subsequent hydrogenation over 10% Pd/C in ethanol at 25°C under 1 atm H₂ reduces the nitro group to an amine, yielding the target compound with 94% purity. Critical parameters include catalyst loading (5–10 wt%) and reaction time (5–8 hours), with prolonged durations risking over-reduction.

Alternative Pathways via Halogenated Intermediates

Chloro-Fluoro Substitution Strategies

A patent by CN113912561B outlines a route adaptable to 6-amino-4-ethyl derivatives. Starting with 1,5-dichloro-2,4-dinitrobenzene, nucleophilic substitution with ethyl glycolate in the presence of triethylene diamine (0.33–1.33 mol%) installs the ethyl-oxygen linkage. Subsequent fluorination with KF/18-crown-6 at 80°C replaces chlorine with fluorine, though substituting fluorine with ethyl groups would require Grignard or cross-coupling reactions. For 4-ethyl analogs, Suzuki-Miyaura coupling with ethylboronic acids could be employed post-fluorination.

Palladium-Mediated Cross-Coupling

Recent advances leverage Pd(PPh₃)₄ to introduce ethyl groups at position 4. For instance, 6-nitro-4-iodo-2,3-benzoxazin-1-one undergoes Stille coupling with tributyl(ethyl)tin in DMF at 100°C, achieving 76% yield. This method circumvents harsh alkylation conditions but requires rigorous exclusion of oxygen.

Innovative Annulation and C-H Activation Approaches

[4+2] Annulation with Ethyl-Containing Synthons

A 2024 PMC study details a regioselective annulation between ethyl propiolate and 2-aminophenols. Under Rh(III) catalysis, this one-pot reaction constructs the benzoxazinone scaffold with concurrent ethyl group installation at position 4. Solvent screening revealed acetonitrile as optimal, providing 89% yield at 80°C. The mechanism involves C-H activation at position 3 of the aminophenol, followed by cycloaddition with the alkyne.

Directed ortho-Functionalization

Exploiting the benzoxazinone as a directing group, Ir-catalyzed C-H amination at position 6 has been reported. Using PhI=NTs as the nitrene source, the reaction installs an amino group with 91% regioselectivity. Subsequent hydrogenolysis of the directing group yields the free amine, though this method remains untested for ethyl-substituted analogs.

Comparative Analysis of Methodologies

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Anthranilic Acid Route | 4-Ethyl anthranilic acid | Triethyl orthoacetate, 110°C | 88 | 99.5 |

| Nitration/Hydrogenation | 4-Ethyl-2,3-benzoxazin-1-one | HNO₃, Pd/C, H₂ (1 atm) | 94 | 99.8 |

| Pd-Cross Coupling | 4-Iodo-benzoxazinone | Pd(PPh₃)₄, Bu₃SnEt | 76 | 98.2 |

| Rh-Catalyzed Annulation | 2-Aminophenol | Rh(III), ethyl propiolate, MeCN | 89 | 97.6 |

Table 1: Performance metrics of primary synthetic routes.

Challenges and Optimization Strategies

Regioselectivity in Nitration

Positional selectivity during nitration remains a hurdle. Computational studies indicate that the ethyl group’s +I effect directs nitration to position 6, but competing para-nitration (position 5) occurs in 12–15% of cases. Introducing bulky directing groups (e.g., tert-butyl carbamate) reduces para-byproducts to <5%.

Catalyst Deactivation in Hydrogenation

Pd/C catalysts often deactivate due to sulfur impurities in starting materials. Pretreatment with EDTA washes (0.1 M, pH 8) extends catalyst lifetime by 40%, enabling reuse for 3–5 cycles without yield loss.

Scale-Up and Industrial Considerations

The anthranilic acid route is preferred for kilogram-scale production, with documented pilot plant yields of 85%. Continuous flow nitration systems reduce exotherm risks, while membrane filtration replaces traditional Celite-based catalyst removal, cutting processing time by 30% .

Q & A

Q. What are the optimal synthetic pathways for 6-Amino-4-ethyl-2,3-benzoxazin-1-one, and how can reaction conditions be systematically optimized?

- Methodological Answer : The compound can be synthesized via mechanochemical methods using triazine derivatives and triphenylphosphine as mediators, as demonstrated for analogous benzoxazinones . Key parameters to optimize include solvent polarity (e.g., DMF vs. acetonitrile), temperature (40–60°C), and stoichiometric ratios of reagents. Reaction progress should be monitored via TLC (hexane/EtOH 1:1) and characterized by H NMR (DMSO-, 200 MHz) to confirm intermediates .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- NMR : Use H and C NMR in DMSO- to resolve amino and ethyl group signals (δ ~3.8–4.2 ppm for ethyl, δ ~6.5–7.5 ppm for aromatic protons) .

- X-ray crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in ethanol/water (1:1) and analyze using a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .

Q. How can researchers ensure purity and stability during storage?

- Methodological Answer :

- Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Target ≥97% purity, as per industrial standards for related heterocycles .

- Stability : Store under inert gas (N) at −20°C in amber vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC checks .

Advanced Research Questions

Q. What strategies resolve contradictions in reported synthetic yields or byproduct formation for benzoxazinone derivatives?

- Methodological Answer : Discrepancies often arise from competing cyclization pathways. To mitigate:

- Perform kinetic studies (e.g., in situ IR spectroscopy) to track intermediate formation.

- Use DFT calculations (Gaussian 16, B3LYP/6-31G*) to model transition states and identify dominant pathways .

- Compare results with structurally similar compounds like 6-chloro-2H-1,4-benzoxazin-3(4H)-one, where steric effects from substituents alter reactivity .

Q. How can the reactivity of the amino group in this compound be exploited for functionalization?

- Methodological Answer :

- Acylation : React with acetyl chloride in pyridine (0°C to RT, 12 h) to form N-acetyl derivatives. Monitor by H NMR for downfield shifts (~δ 2.1 ppm for CH) .

- Cross-coupling : Employ Buchwald-Hartwig conditions (Pd(OAc), Xantphos, CsCO) for C–N bond formation with aryl halides .

Q. What computational approaches predict the compound’s physicochemical properties and reactivity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.